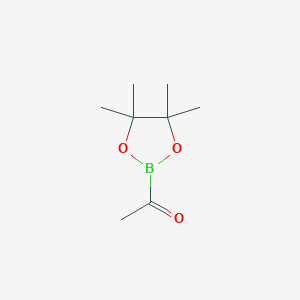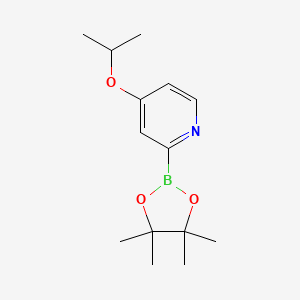![molecular formula C10H9ClF3NO2 B14847471 Ethyl [6-chloro-5-(trifluoromethyl)pyridin-2-YL]acetate](/img/structure/B14847471.png)
Ethyl [6-chloro-5-(trifluoromethyl)pyridin-2-YL]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [6-chloro-5-(trifluoromethyl)pyridin-2-YL]acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a trifluoromethyl group and a chloro substituent on the pyridine ring, which imparts unique chemical properties. It is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its versatile reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [6-chloro-5-(trifluoromethyl)pyridin-2-YL]acetate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-5-(trifluoromethyl)pyridine, which is a key intermediate.
Esterification: The next step involves the esterification of 2-chloro-5-(trifluoromethyl)pyridine with ethyl acetate.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [6-chloro-5-(trifluoromethyl)pyridin-2-YL]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent on the pyridine ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups on the pyridine ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF), at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions include substituted pyridine derivatives, oxidized or reduced pyridine compounds, and biaryl compounds resulting from coupling reactions.
Aplicaciones Científicas De Investigación
Ethyl [6-chloro-5-(trifluoromethyl)pyridin-2-YL]acetate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Ethyl [6-chloro-5-(trifluoromethyl)pyridin-2-YL]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and chloro groups enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-5-(trifluoromethyl)pyridine: A key intermediate in the synthesis of Ethyl [6-chloro-5-(trifluoromethyl)pyridin-2-YL]acetate.
Fluazifop-butyl: An agrochemical that contains a trifluoromethyl group and is used as a herbicide.
Alpelisib: A pharmaceutical compound containing a trifluoromethyl-substituted pyridine moiety, used in cancer treatment.
Uniqueness
This compound is unique due to its specific combination of functional groups, which impart distinct chemical reactivity and biological activity. The presence of both chloro and trifluoromethyl groups on the pyridine ring enhances its versatility in various applications, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C10H9ClF3NO2 |
|---|---|
Peso molecular |
267.63 g/mol |
Nombre IUPAC |
ethyl 2-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate |
InChI |
InChI=1S/C10H9ClF3NO2/c1-2-17-8(16)5-6-3-4-7(9(11)15-6)10(12,13)14/h3-4H,2,5H2,1H3 |
Clave InChI |
SYJWRTUNJNXXFA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=NC(=C(C=C1)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


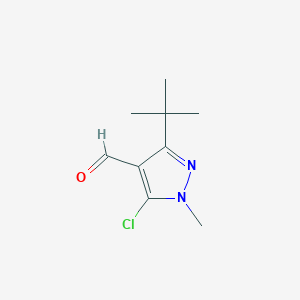
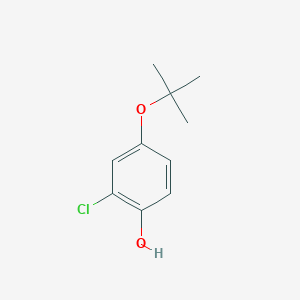

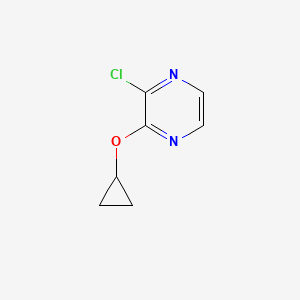
![4-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14847412.png)
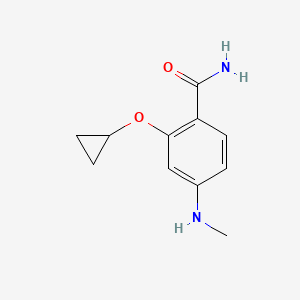
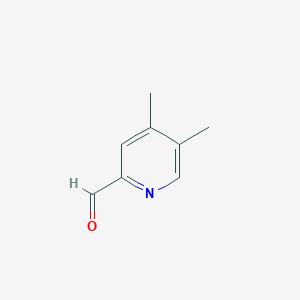
![[4-Cyano-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14847432.png)
![1-[1,3]Dioxolo[4,5-F][1,3]benzoxazol-6-ylmethanamine](/img/structure/B14847437.png)
